4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2-fluoroethyl hydrazine with an appropriate diketone under acidic conditions.
Attachment of the pyrazole to the benzene ring: The pyrazole derivative is then reacted with a benzyl halide derivative under basic conditions to form the desired compound.
Introduction of hydroxyl groups: The final step involves the hydroxylation of the benzene ring, which can be accomplished using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole moiety can bind to active sites of enzymes or receptors, modulating their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (benzene-1,3-diol): Similar structure but without the pyrazole moiety.
Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups in the para position.
Uniqueness
4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other dihydroxybenzenes may not be suitable.
Properties
Molecular Formula |
C13H16FN3O2 |
---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
4-[[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H16FN3O2/c1-9-12(8-17(16-9)5-4-14)15-7-10-2-3-11(18)6-13(10)19/h2-3,6,8,15,18-19H,4-5,7H2,1H3 |
InChI Key |
BUSADLGBYHGOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(C=C(C=C2)O)O)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.